(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane

Catalog No.
S1538017
CAS No.
93379-49-8
M.F
C31H30O4
M. Wt
466.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-...

CAS Number

93379-49-8

Product Name

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane

IUPAC Name

[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

Molecular Formula

C31H30O4

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1

InChI Key

OWVIRVJQDVCGQX-NSOVKSMOSA-N

SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Organic Synthesis:

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane, also known as (4S,5S)-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolane, finds application in organic synthesis as a chiral resolving agent. Its unique structure with two stereocenters allows it to selectively interact with and separate enantiomers of racemic mixtures. This property has been utilized in the synthesis of various optically pure compounds, including pharmaceuticals, agrochemicals, and natural products.

  • Origin: There's limited information on the specific origin of (+)-BDMOL. However, similar chiral dioxolane structures can be synthesized from readily available starting materials [].
  • Significance: The significance of (+)-BDMOL in scientific research is not well documented. The racemic mixture (BDMOL) has been explored as a chiral ligand in asymmetric catalysis []. The (-)-enantiomer (-BDMOL) has shown promise in inhibiting protein aggregation, a process implicated in neurodegenerative diseases [].

Molecular Structure Analysis

  • Key features: (+)-BDMOL possesses a six-membered dioxolane ring with two geminal dimethyl groups at the 2,2 positions. Two hydroxy-substituted diphenylmethyl groups are attached at the 4 and 5 positions of the ring. The (+) designation indicates the molecule's chirality, meaning its mirror image is not superimposable [].
  • Notable aspects: The presence of the hydroxyl groups and the diphenylmethyl moieties provides potential for hydrogen bonding and π-π interactions with other molecules, respectively [].

Chemical Reactions Analysis

  • Synthesis: Specific details for synthesizing (+)-BDMOL are not readily available. However, the racemic mixture (BDMOL) can be prepared from pinacol (2,3-dimethyl-2,3-butanediol) and benzophenone (diphenylmethanone) using Lewis acid catalysts [].
  • Decomposition: Information on the decomposition pathways of (+)-BDMOL is not available.
  • Other reactions: Due to the presence of hydroxyl groups, (+)-BDMOL might undergo reactions typical of alcohols, such as esterification or etherification. However, specific reactions require further investigation.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of (+)-BDMOL is limited. However, the racemic mixture (BDMOL) is reported to be a white solid [].

There is no documented information on the specific mechanism of action of (+)-BDMOL. The (-)-enantiomer (-BDMOL) has been shown to inhibit protein aggregation, possibly by interacting with specific protein conformations [].

XLogP3

5.2

Appearance

Powder

Dates

Modify: 2023-08-15

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